molecular formula C12H15NO2 B1463912 (3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid CAS No. 1049976-10-4

(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid

Cat. No. B1463912
CAS RN: 1049976-10-4
M. Wt: 205.25 g/mol
InChI Key: HOMQPSPEVRFBRQ-MNOVXSKESA-N
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Description

(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid, or (3S,4R)-4-p-TPPCA, is a synthetic organic compound that has a wide range of applications in scientific research. It is a chiral molecule that can be used as a precursor for the synthesis of a variety of compounds, including amino acids, peptides, and other biologically active molecules. In addition, (3S,4R)-4-p-TPPCA has been used in the synthesis of drugs and other pharmaceuticals, as well as in the production of polymers and other materials.

Scientific Research Applications

Pyrrolidine Derivatives in Synthesis

Pyrrolidine derivatives are crucial intermediates in organic synthesis. For example, the synthesis and structural characterization of beta-foldamers containing pyrrolidin-2-one rings demonstrate the utility of pyrrolidine cores in constructing complex organic structures. These compounds, including variations like the hexamer of a beta-amino acid tethered to a pyrrolidin-2-one ring, showcase the potential for creating ordered secondary structures indicative of the broader applicability of pyrrolidine derivatives in synthesizing novel organic molecules (Menegazzo et al., 2006).

Structural and Electronic Characterization

Studies involving pyrrolidine derivatives also extend to their structural and electronic characterization. For instance, the investigation into intramolecular hydrogen bonding interaction on the molecular properties of N-p-tolyl-5-oxo pyrrolidine-3-carboxylic acid (TOPCA) through theoretical and experimental studies reveals how such interactions influence the charge transfer and emission properties of the compound. These findings are crucial for understanding the electronic behavior of pyrrolidine derivatives, which can be applied in developing new materials with specific optical and electronic properties (Muthuraja et al., 2018).

properties

IUPAC Name

(3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMQPSPEVRFBRQ-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376085
Record name (3S,4R)-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid

CAS RN

1049976-10-4
Record name (3S,4R)-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid
Reactant of Route 2
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid
Reactant of Route 3
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid
Reactant of Route 4
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid
Reactant of Route 5
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid
Reactant of Route 6
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid

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